An In-Depth Technical Guide to Butyl Chloroacetate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Butyl Chloroacetate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of n-butyl chloroacetate, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this compound's chemical characteristics and practical applications. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in field-proven insights.
Introduction: The Dual-Reactivity of Butyl Chloroacetate
n-Butyl chloroacetate (BCA) is a bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1][2] Its structure incorporates both an ester and an alkyl halide, bestowing upon it a dual reactivity that is highly valuable in synthetic chemistry. The ester group can undergo hydrolysis or transesterification, while the carbon-chlorine bond provides a reactive site for nucleophilic substitution. This unique combination makes BCA an important intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.
Physicochemical Properties
n-Butyl chloroacetate is a colorless liquid with a characteristically faint, fruity odor.[3] Key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO₂ | [3] |
| Molecular Weight | 150.60 g/mol | [3] |
| CAS Number | 590-02-3 | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 1.0704 g/cm³ at 20 °C | [3] |
| Boiling Point | 183 °C | [3] |
| Refractive Index | 1.4297 at 20 °C | [3] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [3] |
Molecular Structure
The structure of n-butyl chloroacetate features a butyl group attached to the oxygen of the acetate moiety, with a chlorine atom substituting one of the methyl protons of the acetyl group.
Caption: Molecular Structure of n-Butyl Chloroacetate.
Spectroscopic Data
Spectroscopic analysis is essential for the confirmation of the structure and purity of synthesized butyl chloroacetate.
2.3.1. 1H NMR (Proton Nuclear Magnetic Resonance)
The 1H NMR spectrum of n-butyl chloroacetate provides distinct signals corresponding to the protons in the butyl chain and the α-chloro acetyl group.
-
~4.2 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-).
-
~4.1 ppm (s, 2H): Singlet for the two protons on the carbon adjacent to the chlorine atom (Cl-CH₂-).
-
~1.7 ppm (m, 2H): Multiplet for the two protons on the second carbon of the butyl chain (-CH₂-CH₂-O-).
-
~1.4 ppm (m, 2H): Multiplet for the two protons on the third carbon of the butyl chain (-CH₂-CH₃).
-
~0.9 ppm (t, 3H): Triplet for the three terminal methyl protons of the butyl group (-CH₃).
2.3.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance)
The 13C NMR spectrum complements the 1H NMR data, showing distinct peaks for each carbon atom in the molecule.[3]
-
~167 ppm: Carbonyl carbon of the ester group (C=O).
-
~66 ppm: Carbon of the butyl chain attached to the ester oxygen (-O-CH₂-).
-
~41 ppm: Carbon atom bonded to the chlorine atom (Cl-CH₂-).
-
~30 ppm: Second carbon of the butyl chain (-CH₂-CH₂-O-).
-
~19 ppm: Third carbon of the butyl chain (-CH₂-CH₃).
-
~13 ppm: Terminal methyl carbon of the butyl group (-CH₃).
2.3.3. IR (Infrared) Spectroscopy
The IR spectrum of n-butyl chloroacetate displays characteristic absorption bands that confirm the presence of its functional groups.[3]
-
~1760 cm-1: Strong C=O stretching vibration of the ester carbonyl group.
-
~1150-1300 cm-1: C-O stretching vibrations of the ester linkage.
-
~2800-3000 cm-1: C-H stretching vibrations of the alkyl groups.
-
~650-800 cm-1: C-Cl stretching vibration.
2.3.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry of n-butyl chloroacetate results in a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 150/152 (due to the presence of 35Cl and 37Cl isotopes) may be observed, though it can be weak. Common fragments include:[3]
-
m/z 57: Butyl cation (C₄H₉⁺), often the base peak.
-
m/z 56: Butene radical cation (C₄H₈⁺·) from McLafferty rearrangement.
-
m/z 77/79: Chloroacetyl cation (ClCH₂CO⁺).
Synthesis of n-Butyl Chloroacetate
The most common and industrially viable method for the synthesis of n-butyl chloroacetate is the Fischer esterification of chloroacetic acid with n-butanol, catalyzed by a strong acid.[4] This reversible reaction is driven to completion by removing the water formed during the reaction, typically through azeotropic distillation.
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.
Caption: Fischer Esterification Mechanism for Butyl Chloroacetate Synthesis.
Experimental Protocol
This protocol describes a laboratory-scale synthesis of n-butyl chloroacetate.
Materials:
-
Chloroacetic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine chloroacetic acid (1.0 eq), n-butanol (1.2 eq), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted chloroacetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the toluene by rotary evaporation.
-
Purify the crude n-butyl chloroacetate by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.
-
Applications in Research and Drug Development
The utility of n-butyl chloroacetate stems from its ability to act as a potent alkylating agent, introducing the butoxycarbonylmethyl group (-CH₂COOBu) into various molecules.[1]
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The chloroacetate moiety can react with nucleophiles such as amines, thiols, and carbanions to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, which are fundamental transformations in drug discovery.
-
Agrochemicals: n-Butyl chloroacetate is employed in the production of herbicides and pesticides.[1]
-
Fine Chemicals and Dyes: Its reactivity makes it a valuable precursor in the synthesis of a variety of specialty chemicals and dyes.[2]
Safety and Handling
n-Butyl chloroacetate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[5][6] Inhalation of its vapors can be toxic.[7] It is also a combustible liquid.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9] All manipulations should be performed in a well-ventilated fume hood.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][8] Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]
Conclusion
n-Butyl chloroacetate is a versatile and important chemical intermediate with a well-defined chemical profile. Its dual reactivity as both an ester and an alkylating agent makes it a valuable tool in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.
References
- tert-Butyl chloroacet
- tert-Butyl chloroacet
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- Butyl Chloroacet
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- Acetic acid, chloro-, butyl ester. (n.d.). NIST WebBook.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000059). (n.d.). NP-MRD.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031325). (n.d.).
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- mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identific
- Preparation of Butyl Acetate PDF | PDF | Ester | Distill
- Butyl chloroformate(592-34-7) MS spectrum. (n.d.). ChemicalBook.
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